molecular formula C6H10ClF2NO2 B12874398 (S)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride

(S)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12874398
M. Wt: 201.60 g/mol
InChI Key: VPATVXVDDXBEPT-WCCKRBBISA-N
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Description

(S)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a carboxylic acid group, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods, including cyclization of appropriate precursors.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired enantiomer is obtained.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or other reduced forms.

Scientific Research Applications

(S)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to increased efficacy in its applications. The carboxylic acid group plays a crucial role in forming hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid: Lacks the chiral center and hydrochloride salt form.

    1-Methylpyrrolidine-2-carboxylic acid: Lacks fluorine atoms, resulting in different chemical properties.

    4-Fluoro-1-methylpyrrolidine-2-carboxylic acid: Contains only one fluorine atom, leading to different reactivity.

Uniqueness

(S)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its chiral center and the presence of two fluorine atoms, which significantly influence its chemical behavior and applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.60 g/mol

IUPAC Name

(2S)-4,4-difluoro-1-methylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9F2NO2.ClH/c1-9-3-6(7,8)2-4(9)5(10)11;/h4H,2-3H2,1H3,(H,10,11);1H/t4-;/m0./s1

InChI Key

VPATVXVDDXBEPT-WCCKRBBISA-N

Isomeric SMILES

CN1CC(C[C@H]1C(=O)O)(F)F.Cl

Canonical SMILES

CN1CC(CC1C(=O)O)(F)F.Cl

Origin of Product

United States

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